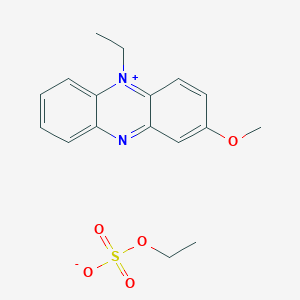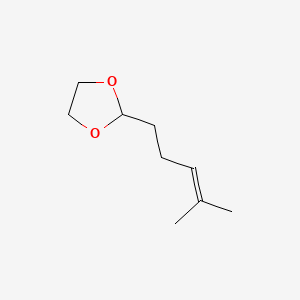
2-(4-Methylpent-3-enyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpent-3-enyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions This compound is characterized by the presence of a 4-methylpent-3-enyl group attached to the dioxolane ring
Méthodes De Préparation
The synthesis of 2-(4-Methylpent-3-enyl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(4-Methylpent-3-enyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation and alkylation are examples of such reactions.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde or ketone.
Applications De Recherche Scientifique
2-(4-Methylpent-3-enyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpent-3-enyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(4-Methylpent-3-enyl)-1,3-dioxolane can be compared with other similar compounds, such as:
2-Methyl-2-(4-methylpent-3-enyl)-6-(propan-2-ylidene)-3,4,6,7-tetrahydropyrano[4,3-g]chromen-9(2H)-one: This compound has a similar 4-methylpent-3-enyl group but differs in the core structure and functional groups.
4-(4-Methylpent-3-enyl)-3,6-dihydro-1,2-dithiin: This compound contains a 1,2-dithiin ring instead of a dioxolane ring.
Anthrasesamones D and E: These anthraquinone derivatives have a 4-methylpent-3-enyl group attached to an anthraquinone core.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-8(2)4-3-5-9-10-6-7-11-9/h4,9H,3,5-7H2,1-2H3 |
Clé InChI |
WZRUFGUUCACMAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





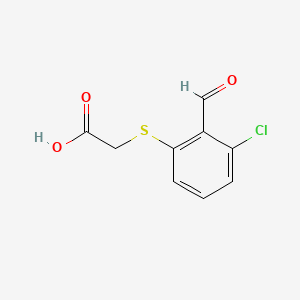
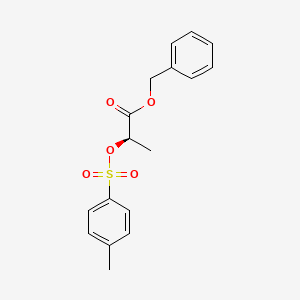

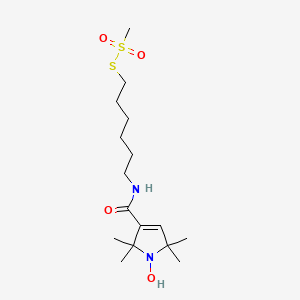
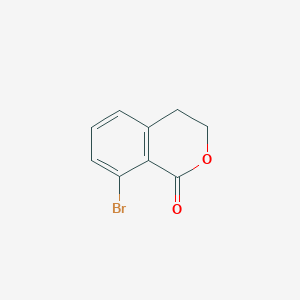
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)

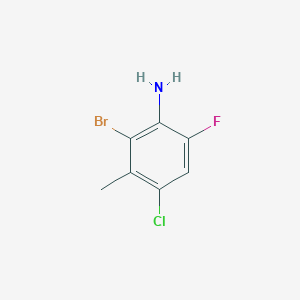
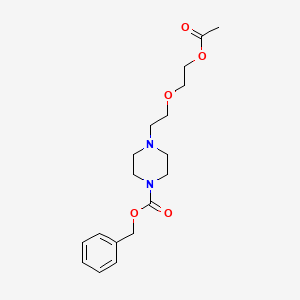
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
